molecular formula C8H6ClN3 B1463920 2-chloro-6-(1H-imidazol-1-yl)pyridine CAS No. 184097-95-8

2-chloro-6-(1H-imidazol-1-yl)pyridine

Cat. No.: B1463920
CAS No.: 184097-95-8
M. Wt: 179.6 g/mol
InChI Key: FHSWRVADNUDLFR-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-imidazol-1-yl)pyridine is a key chemical intermediate in medicinal chemistry and drug discovery research. This compound belongs to a class of hybrid heterocycles that combine imidazole and pyridine pharmacophores, structures that are prevalent in numerous biologically active molecules . The chlorine atom at the 2-position of the pyridine ring and the imidazole nitrogen atoms make this molecule a versatile synthon for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions and N-alkylations. Its primary research value lies in its role as a precursor for the development of novel therapeutic agents. Hybrid molecules featuring imidazole linked to pyridine have demonstrated significant antifungal activity against a range of human and plant pathogens, with some derivatives showing potency close to that of control drugs like fluconazole . Furthermore, analogous 2-chloroimidazo[1,2-a]pyridine scaffolds have been appended to chalcone and Schiff base conjugates, which subsequently exhibited promising anti-lung cancer activity against the A-459 cell line (with a GI50 value of 22.3 µM reported for a specific derivative) as well as considerable antibacterial efficacy . The mechanism of action for such compounds is often multi-targeted, potentially involving the inhibition of fungal CYP51 (a target for azole antifungals) and interference with cancer-related kinase enzymes, as suggested by in-silico predictions . Researchers utilize this compound to synthesize novel derivatives for screening against infectious diseases and cancer, exploring its potential as a core structure in multi-targeted ligand development. Hazard Statements: H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) . Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

2-chloro-6-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSWRVADNUDLFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on 2-Chloropyridine Derivatives

A common approach to prepare 2-chloro-6-(1H-imidazol-1-yl)pyridine involves nucleophilic aromatic substitution (SNAr) of 2-chloropyridine derivatives at the 6-position with imidazole or its derivatives.

  • Starting material: 2-chloropyridine or 2-chloro-6-halopyridine.
  • Nucleophile: Imidazole or 1H-imidazol-1-yl anion generated in situ.
  • Conditions: Typically, the reaction employs potassium carbonate as a base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
  • Mechanism: The imidazole nitrogen attacks the electrophilic 6-position carbon bearing a leaving group (e.g., halogen), displacing it and forming the C-N bond.

This method is supported by analogs in literature where 6-bromo or 6-chloropyridines undergo substitution with imidazole under basic conditions to yield 6-(1H-imidazol-1-yl)pyridine derivatives in moderate to good yields (70-80%).

Cyclization and Rearrangement Methods

Other synthetic strategies for pyridine derivatives bearing imidazole or related heterocycles include:

While these methods focus on related heterocyclic systems, they provide insight into conditions favoring pyridine-imidazole ring formation.

Synthesis of 2,6-Bis(imidazol-1-yl)pyridine Derivatives

Studies on 2,6-bis-substituted pyridines with imidazole groups show the preparation of 2,6-bis(1H-imidazol-1-yl)pyridine derivatives by:

  • Reaction of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone with aromatic aldehydes and ammonium acetate.
  • The process involves condensation and cyclization steps to yield di-substituted pyridines with imidazole at 3,5-positions.

Though focused on bis-substituted derivatives, these methods underscore the utility of condensation reactions involving imidazole-containing intermediates.

Comparative Data Table of Preparation Methods

Method Type Starting Materials Conditions Yield (%) Notes
Nucleophilic aromatic substitution 2-chloropyridine + imidazole K2CO3, DMF, rt to 80°C, 3–6 hrs 70–80 Direct substitution, mild conditions
One-pot condensation 6-bromopicolinaldehyde + benzil + ammonium acetate AcOH/EtOH, 70°C, 4–5 hrs 70–80 Multi-component, forms imidazolylpyridine
K2CO3-mediated cyclization γ,δ-alkynyl oximes K2CO3, glycerol, 120°C, 12 hrs 74 Cyclization to pyridine derivatives
Cyclocondensation α-halo ketones + 2-aminopyridine K2CO3, DMF, rt, 8 hrs 55–71 Forms imidazo[1,2-a]pyridine
Condensation with ethanone derivatives 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone + aldehydes + ammonium acetate Various, reflux conditions Not specified For bis-imidazolyl pyridines

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1H-imidazol-1-yl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chloro substituent or to modify the imidazole ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydride, DMF, DMSO, elevated temperatures.

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.

Major Products:

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(1H-imidazol-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, as a kinase inhibitor, it can block the phosphorylation of target proteins, thereby affecting signal transduction pathways. The chloro and imidazolyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Research Findings and Gaps

Further research is needed to explore its pharmacokinetics, toxicity, and catalytic efficacy compared to analogs.

Biological Activity

2-Chloro-6-(1H-imidazol-1-yl)pyridine is a heterocyclic compound notable for its biological activity, particularly as a kinase inhibitor. This article explores the compound's mechanisms of action, biological properties, structure-activity relationships (SAR), and its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom at position 2 and an imidazole group at position 6. The unique arrangement of these functional groups contributes to its distinct chemical properties and biological activities.

Compound Name Structural Features Unique Aspects
This compoundChloro and imidazole substitution on pyridineEnhances binding affinity and specificity in enzyme interactions
2-Chloro-4-(1H-imidazol-1-yl)pyridineSimilar structure with different substitutionProvides insight into SAR and biological activity variations

The primary mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, effectively modulating their activity. As a kinase inhibitor, it blocks phosphorylation processes critical for signal transduction pathways, which can impact various cellular functions including proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound inhibits specific kinases involved in signaling pathways, which is crucial in cancer biology where dysregulated kinase activity is common.
  • Signal Transduction Modulation : By interfering with phosphorylation, it alters downstream signaling cascades that are vital for cell survival and growth .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit the growth of various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, it has been demonstrated to reduce cell viability in breast cancer models through the inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory activities. It modulates inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the imidazole or pyridine rings can significantly influence the biological activity of related compounds. For example:

Modification Effect on Activity
Substituting chlorine with bromineIncreased reactivity and potentially higher potency
Altering the position of the imidazole groupDifferent interaction profiles with target enzymes

Research has shown that certain substitutions can enhance binding affinity or alter selectivity for specific kinases, making them more effective as therapeutic agents .

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

  • Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis through caspase activation pathways.
  • Inflammatory Models : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical symptoms associated with conditions like arthritis .
  • Neuroprotective Studies : Recent investigations have suggested potential neuroprotective effects, indicating that this compound may mitigate neurodegenerative processes through modulation of kinase activity involved in neuronal survival pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-(1H-imidazol-1-yl)pyridine, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution, where 2,6-dichloropyridine reacts with imidazole in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Post-synthesis purification is critical: column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials, while recrystallization from ethanol/water mixtures enhances purity. Characterization via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) should confirm substitution patterns, while elemental analysis validates stoichiometry. For crystalline samples, single-crystal X-ray diffraction (using SHELXL or WinGX ) provides definitive structural confirmation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accuracy:
  • NMR Spectroscopy : ¹H NMR resolves imidazole proton environments (δ 7.5–8.5 ppm for aromatic protons; δ 8.9–9.1 ppm for pyridine-Cl adjacent protons).
  • FT-IR : Stretching frequencies for C–N (1250–1350 cm⁻¹) and C–Cl (550–650 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 210.04) validate molecular weight.
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ≈ 1.73 Å, Co–N ≈ 2.11 Å in coordination complexes ) and crystallographic parameters (space group, unit cell dimensions) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Exact exchange terms (e.g., hybrid functionals) improve accuracy for π-conjugated systems . Software like Gaussian or ORCA calculates charge distribution, dipole moments, and electrostatic potential surfaces. Validation against experimental UV-Vis spectra (λ_max for π→π* transitions) ensures computational reliability. For coordination complexes, ligand field parameters (e.g., Δ₀ for Co(II)) can be derived from TD-DFT .

Q. What strategies optimize the design of metal-organic frameworks (MOFs) using this compound as a ligand?

  • Methodological Answer : The ligand’s bidentate N-donor sites enable diverse coordination modes. Key considerations:
  • Metal Selection : Transition metals (e.g., Co(II), Zn(II)) favor octahedral geometries, while lanthanides promote high coordination numbers.
  • Solvothermal Synthesis : React ligand with metal salts (e.g., Co(NO₃)₂) in DMF/H₂O at 80–120°C for 48–72 hours.
  • Structural Analysis : Single-crystal XRD reveals connectivity (e.g., 1D chains vs. 2D sheets ). Hydrogen bonding (O–H···O) and π-π stacking stabilize frameworks. Compare with analogous ligands (e.g., thiophene-2,5-dicarboxylate) to assess carboxylate vs. imidazole effects on topology .

Q. How can researchers resolve contradictions in reported coordination geometries of complexes involving this compound?

  • Methodological Answer : Discrepancies in bond lengths or geometries (e.g., octahedral vs. tetrahedral coordination) often arise from solvent effects or counterion influence. To reconcile:
  • Replicate Conditions : Vary solvent polarity (DMF vs. H₂O) and temperature during synthesis.
  • Advanced Diffraction : High-resolution synchrotron XRD (λ = 0.7–1.0 Å) improves data accuracy.
  • Computational Validation : DFT geometry optimization (e.g., using CRYSTAL17) identifies thermodynamically stable conformers .
  • Spectroscopic Cross-Check : EPR for paramagnetic metals (e.g., Co(II)) and EXAFS for local coordination environments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-6-(1H-imidazol-1-yl)pyridine
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2-chloro-6-(1H-imidazol-1-yl)pyridine

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